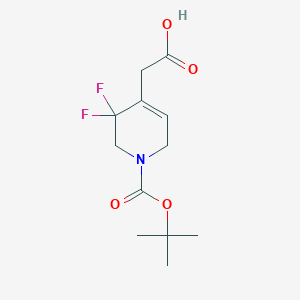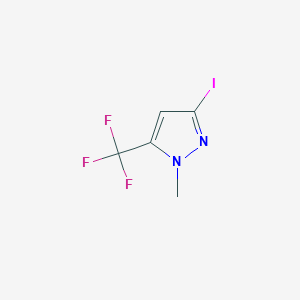![molecular formula C15H18N4O3 B2701338 3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea CAS No. 2034570-27-7](/img/structure/B2701338.png)
3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea is a synthetic organic compound that features a unique combination of functional groups, including a furan ring, a pyrazine ring, and a urea moiety
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan-2-yl pyrazine intermediate: This can be achieved through a condensation reaction between a furan derivative and a pyrazine derivative under acidic or basic conditions.
Introduction of the tetrahydro-2H-pyran-4-yl group: This step may involve a nucleophilic substitution reaction where the intermediate reacts with a tetrahydro-2H-pyran-4-yl halide.
Formation of the urea moiety: The final step involves the reaction of the intermediate with an isocyanate or a carbamate under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halides, acids, or bases can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazine ring may yield dihydropyrazine derivatives.
Wirkmechanismus
The mechanism of action of 3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)amine
- 1-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)carbamate
Uniqueness
3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea is unique due to the presence of both the furan and pyrazine rings, which can impart distinct chemical and biological properties. Its urea moiety also allows for potential hydrogen bonding interactions, which can be crucial in biological systems.
Eigenschaften
IUPAC Name |
1-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c20-15(19-11-3-8-21-9-4-11)18-10-12-14(17-6-5-16-12)13-2-1-7-22-13/h1-2,5-7,11H,3-4,8-10H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYLEKLAEFHSMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2=NC=CN=C2C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(2-fluorophenyl)acetamide](/img/structure/B2701256.png)

![4-((4-fluorophenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B2701260.png)
![2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2701262.png)

![7-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![2-Ethyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2701271.png)
![3-((3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide](/img/structure/B2701272.png)
![3,4,5,6-tetrachloro-N-[2-(dimethylamino)pyridin-3-yl]pyridine-2-carboxamide](/img/structure/B2701273.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2701274.png)



